molecular formula C10H7NaO3S B8320021 Sodium;azulene-1-sulfonate

Sodium;azulene-1-sulfonate

Cat. No.: B8320021
M. Wt: 230.22 g/mol
InChI Key: FWYFZZHHADLSHQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;azulene-1-sulfonate is a water-soluble derivative of azulene, a naturally occurring hydrocarbon known for its vivid blue color. Azulene is found in various plants, such as chamomile, and has been studied for its anti-inflammatory properties. The sodium salt form of 1-azulenesulfonic acid is particularly notable for its applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;azulene-1-sulfonate can be synthesized through the sulfonation of azulene. This process typically involves the reaction of azulene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of 1-azulenesulfonic acid sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium;azulene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted azulene compounds .

Scientific Research Applications

Sodium;azulene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-azulenesulfonic acid sodium salt is not fully understood. it is believed to exert its effects through antioxidative pathways and by modulating inflammatory responses. The compound may inhibit certain enzymes and interact with molecular targets involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Uniqueness: Sodium;azulene-1-sulfonate is unique due to its azulene core, which imparts distinct chemical and biological properties. Its vivid blue color and anti-inflammatory effects make it particularly valuable in medicinal and industrial applications .

Properties

Molecular Formula

C10H7NaO3S

Molecular Weight

230.22 g/mol

IUPAC Name

sodium;azulene-1-sulfonate

InChI

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-6-8-4-2-1-3-5-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1

InChI Key

FWYFZZHHADLSHQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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